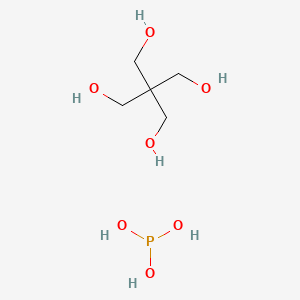
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)propane-1,3-diol is typically synthesized through a base-catalyzed multiple-addition reaction between acetaldehyde and formaldehyde. The reaction involves the following steps :
Addition Reaction: Acetaldehyde reacts with three equivalents of formaldehyde to form pentaerythrose.
Cannizzaro Reaction: A fourth equivalent of formaldehyde undergoes a Cannizzaro reaction to yield the final product, pentaerythritol, along with formate ion.
Industrial Production Methods
In industrial settings, the synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction mixture is then neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is obtained by evaporating the mixture under vacuum, followed by cooling and filtration .
化学反応の分析
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Esterification: It reacts with organic acids to form esters.
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Esterification: Common reagents include organic acids and acid catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Esterification: Produces esters such as pentaerythritol tetranitrate (an explosive).
Oxidation: Yields products like pentaerythrose and pentaerythritol tetracarboxylate.
Reduction: Forms various alcohol derivatives.
科学的研究の応用
2,2-Bis(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research and industry :
Chemistry: Used as a building block for the synthesis of polyfunctionalized compounds and dendrimers.
Biology: Employed in the preparation of flame retardant polymers and heat storage materials.
Medicine: Utilized in the development of drug delivery systems and as a precursor for anticancer drugs.
Industry: Applied in the production of alkyd resins, varnishes, and polyvinyl chloride stabilizers.
作用機序
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. This property makes it a versatile substrate for various chemical reactions, allowing it to interact with different molecular targets and pathways .
類似化合物との比較
Similar Compounds
Neopentane: Similar in structure but lacks hydroxyl groups.
Neopentyl alcohol: Contains one hydroxyl group.
Neopentyl glycol: Contains two hydroxyl groups.
Trimethylolethane: Contains three hydroxyl groups.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol is unique due to its four hydroxyl groups, which provide it with exceptional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications .
特性
CAS番号 |
87521-28-6 |
|---|---|
分子式 |
C5H15O7P |
分子量 |
218.14 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorous acid |
InChI |
InChI=1S/C5H12O4.H3O3P/c6-1-5(2-7,3-8)4-9;1-4(2)3/h6-9H,1-4H2;1-3H |
InChIキー |
YCXVQRXWDZHKSX-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)(CO)CO)O.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)

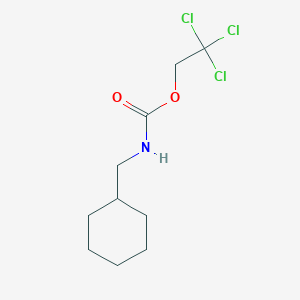
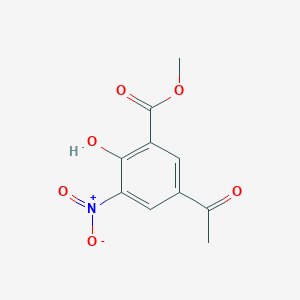
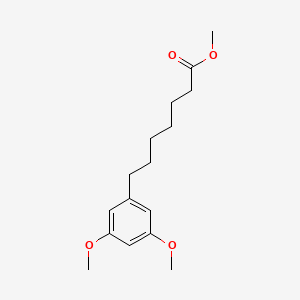




![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
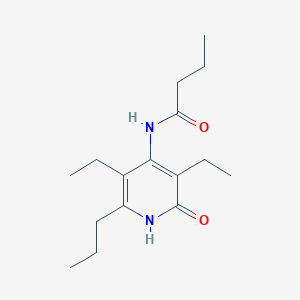
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
